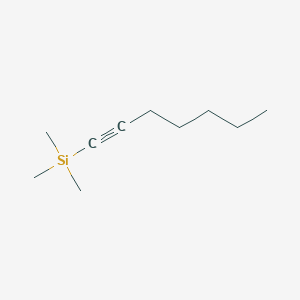

Hept-1-ynyl-trimethyl-silane

Description

Properties

IUPAC Name |

hept-1-ynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20Si/c1-5-6-7-8-9-10-11(2,3)4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUUFOPEEQSBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450004 | |

| Record name | Hept-1-ynyl-trimethyl-silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15719-56-9 | |

| Record name | Hept-1-ynyl-trimethyl-silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Hept-1-ynyl-trimethyl-silane

Topic: Hept-1-ynyl-trimethyl-silane (1-(Trimethylsilyl)-1-heptyne) CAS Number: 15719-56-9[1][2][3][4][5]

Advanced Protocols for Synthesis, Functionalization, and Application in Drug Discovery[3][6]

Executive Summary & Chemical Identity

Hept-1-ynyl-trimethyl-silane (also known as 1-(Trimethylsilyl)-1-heptyne) is a pivotal organosilicon intermediate used extensively in the synthesis of complex pharmaceutical scaffolds and materials.[3] It serves as a protected terminal alkyne, offering a "masked" functionality that can be selectively deprotected or directly engaged in cross-coupling reactions (e.g., Hiyama coupling).[6] Its lipophilic heptyl chain and the steric bulk of the trimethylsilyl (TMS) group make it an ideal model substrate for studying regioselective cycloadditions and metal-catalyzed functionalizations.

Physicochemical Profile[3][6][7][8][9][10][11][12]

| Property | Specification |

| CAS Number | 15719-56-9 |

| IUPAC Name | Trimethyl(hept-1-yn-1-yl)silane |

| Molecular Formula | |

| Molecular Weight | 168.35 g/mol |

| Appearance | Clear, colorless liquid |

| Density | ~0.76 g/mL (predicted/analogous to hexyl variant) |

| Boiling Point | ~180–185 °C (estimated at 760 mmHg) |

| Solubility | Soluble in organic solvents (DCM, THF, Hexanes, Toluene); insoluble in water.[2][5][6][7][8] |

| Stability | Stable under inert atmosphere; susceptible to protodesilylation in acidic/basic aqueous media.[3] |

Synthesis & Production Protocols

The synthesis of Hept-1-ynyl-trimethyl-silane is primarily achieved via the metallation of 1-heptyne followed by electrophilic trapping with chlorotrimethylsilane (TMSCl).[3] This section details the standard high-yield protocol and a catalytic alternative.

Protocol A: Lithiation-Silylation (Standard)

Rationale: This method provides the highest yield (>95%) and is scalable for gram-to-kilogram production.

Reagents:

Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

-

Deprotonation: Add 1-heptyne. Slowly add n-BuLi dropwise over 30 minutes. Maintain temperature < -70 °C to prevent side reactions.

-

Equilibration: Stir at -78 °C for 1 hour to ensure complete formation of lithium heptynide.

-

Silylation: Add TMSCl dropwise.[3] The reaction is exothermic; control addition rate.[3]

-

Warming: Allow the mixture to warm to room temperature (RT) over 2–4 hours.

-

Workup: Quench with saturated

. Extract with hexanes ( -

Purification: Vacuum distillation yields the pure product.[3]

Protocol B: Catalytic Dehydrogenative Silylation

Rationale: Avoids pyrophoric organolithiums; useful for late-stage functionalization.[3]

Catalyst:

Figure 1: Synthetic pathways for Hept-1-ynyl-trimethyl-silane showing both the lithiation (ionic) and catalytic (neutral) routes.

Reactivity & Mechanistic Applications

The TMS group in Hept-1-ynyl-trimethyl-silane is not merely a protecting group; it modulates the electronics of the triple bond, enabling unique reactivity patterns.

Regioselective Cycloadditions

The steric bulk of the TMS group directs regioselectivity in 1,3-dipolar cycloadditions (e.g., "Click" chemistry) and Diels-Alder reactions.[6]

-

Mechanism: The TMS group exerts a

-silicon effect (hyperconjugation

Cross-Coupling Reactions

-

Sonogashira Coupling: Requires prior desilylation (one-pot) or activation.[3]

-

Hiyama Coupling: Direct coupling of the alkynylsilane with aryl halides using a Fluoride source (TBAF) or base (

) to activate the silicon.

Desilylation (Deprotection)

Selective removal of the TMS group regenerates the terminal alkyne for further reaction.

Figure 2: Divergent reactivity profile.[3] The TMS group allows for switching between deprotection, direct coupling, or cycloaddition.[6]

Applications in Drug Discovery & Materials

Linker Chemistry in PROTACs

Long-chain alkynes like the heptynyl derivative are increasingly used as rigid linkers in PROTACs (Proteolysis Targeting Chimeras) .[3] The 7-carbon chain provides a specific spatial separation between the E3 ligase ligand and the target protein ligand. The TMS group allows the linker to be installed early in the synthesis and deprotected only when the "click" conjugation is required.

Natural Product Synthesis

Hept-1-ynyl-trimethyl-silane serves as a building block for polyketide synthesis.[3]

-

Case Study: Synthesis of Chlorothricolide intermediates. The TMS-alkyne is converted to an iodo-alkyne and coupled with sulfonamides or used in tandem Diels-Alder reactions to build the macrocyclic core [1].[3]

Material Science (Self-Assembled Monolayers)

The hydrophobic heptyl tail allows this molecule to form self-assembled monolayers (SAMs) on silicon surfaces after activation, modifying surface wettability and electronic properties.[6]

Safety & Handling (SDS Summary)

Hazard Classification:

-

Flammable Liquid (Category 3): Flash point expected < 60 °C.[3]

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[3]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[3]

Handling Protocols:

-

Engineering Controls: Use only in a chemical fume hood. Ground/bond container and receiving equipment to prevent static discharge.[3]

-

Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Moisture sensitive (slow hydrolysis).[3]

-

Spill Response: Absorb with inert material (vermiculite, sand).[6] Do not flush to sewer.[3]

References

-

Roush, W. R., & Sciotti, R. J. (2002).[6] Enantioselective Total Synthesis of (-)-Chlorothricolide via the Tandem Inter- and Intramolecular Diels−Alder Reaction.[3] Journal of the American Chemical Society.[3]

-

Denmark, S. E., & Tymonko, S. A. (2005).[6] Cross-Coupling of Alkynylsilanols with Aryl Halides Promoted by Potassium Trimethylsilanolate.[3] Journal of the American Chemical Society.[3]

-

PubChem. (2025).[3] 1-Heptynyltrimethylsilane (Compound CID 10245642).[3] National Library of Medicine.[3]

-

GuideChem. (2025).[3] CAS 15719-56-9 Safety & Properties.

Sources

- 1. 1-HEPTYNYLTRIMETHYLSILANE|Organic silicones|Products [codchem.com]

- 2. silane suppliers USA [americanchemicalsuppliers.com]

- 3. 1-(Trimethylsilyl)prop-1-yne | C6H12Si | CID 80363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. thenanoholdings.com [thenanoholdings.com]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. 1-Heptyne [webbook.nist.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Hept-1-ynyl-trimethyl-silane: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Hept-1-ynyl-trimethyl-silane, a valuable organosilicon compound. Targeted at researchers, scientists, and professionals in drug development, this document delves into the molecule's core characteristics, synthesis protocols, and its strategic role in modern medicinal chemistry.

Introduction: The Strategic Importance of Silyl-Protected Alkynes

In the landscape of pharmaceutical research and development, the quest for efficient and selective synthetic methodologies is paramount.[1] Organosilane compounds, particularly those containing carbon-silicon bonds, have emerged as indispensable tools in organic synthesis, offering unique reactivity and stability.[1] Hept-1-ynyl-trimethyl-silane belongs to the class of trimethylsilyl (TMS)-protected terminal alkynes, which are crucial intermediates in the construction of complex molecular architectures.[2][3]

The trimethylsilyl group serves not only as a protecting group for the acidic proton of the terminal alkyne but also imparts enhanced stability and solubility in organic solvents.[3][4] This strategic protection allows for selective reactions at other sites of a molecule and enables specific, high-yielding cross-coupling reactions, which are fundamental to modern drug discovery.[5] Furthermore, the introduction of silicon into drug candidates can modulate their metabolic profiles and improve pharmacokinetic properties, a strategy often referred to as a "silicon switch".

Physicochemical Properties of Hept-1-ynyl-trimethyl-silane

The molecular structure of Hept-1-ynyl-trimethyl-silane consists of a seven-carbon chain with a triple bond at the first position, which is capped by a trimethylsilyl group. Its chemical formula is C₁₀H₂₀Si.

| Property | Value | Source |

| Molecular Weight | 168.35 g/mol | Calculated |

| IUPAC Name | (Hept-1-yn-1-yl)trimethylsilane | |

| CAS Number | Not directly available; analogous to similar compounds | |

| Boiling Point | Estimated to be in the range of 180-200 °C | Extrapolated from similar compounds |

| Density | Estimated to be approximately 0.78 g/mL | Extrapolated from similar compounds |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, hexanes) | General knowledge of silylalkynes |

Synthesis of Hept-1-ynyl-trimethyl-silane: A Validated Protocol

The synthesis of Hept-1-ynyl-trimethyl-silane is typically achieved through the silylation of the corresponding terminal alkyne, 1-heptyne. This reaction is highly efficient and proceeds via the deprotonation of the terminal alkyne followed by quenching with an electrophilic silicon source, commonly chlorotrimethylsilane.

Experimental Protocol: Synthesis of (Hept-1-yn-1-yl)trimethylsilane

Materials:

-

1-Heptyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1-heptyne and anhydrous THF under a nitrogen atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel over 15 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional hour at this temperature to ensure complete formation of the lithium acetylide.

-

Silylation: Chlorotrimethylsilane (1.2 equivalents) is added dropwise to the reaction mixture. The solution is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield Hept-1-ynyl-trimethyl-silane as a colorless oil.

The causality behind these choices lies in the need for anhydrous conditions to prevent the quenching of the highly basic n-butyllithium and the intermediate lithium acetylide. The low temperature of -78 °C is crucial for controlling the exothermicity of the deprotonation and preventing side reactions.

Synthesis Workflow Diagram

Caption: Synthesis workflow for Hept-1-ynyl-trimethyl-silane.

Applications in Drug Development and Medicinal Chemistry

Hept-1-ynyl-trimethyl-silane and related silylalkynes are versatile building blocks in the synthesis of pharmaceutically active compounds. Their utility stems from the unique reactivity of the carbon-silicon and carbon-carbon triple bonds.

Cross-Coupling Reactions

A primary application of TMS-protected alkynes is in transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Stille, and Suzuki couplings.[3] The TMS group can be selectively removed under mild conditions (e.g., with a fluoride source like TBAF or a base like K₂CO₃ in methanol) to reveal the terminal alkyne, which can then participate in these coupling reactions.[5] Alternatively, the C-Si bond itself can be activated for cross-coupling, offering a different synthetic route.[3]

[2+2+1] Cycloadditions for Heterocycle Synthesis

TMS-protected alkynes have been shown to be highly selective partners in titanium-catalyzed [2+2+1] cycloadditions for the synthesis of multisubstituted pyrroles.[2] The steric and electronic properties of the TMS group direct the regioselectivity of the reaction, leading to the formation of a single desired isomer out of many possibilities.[2] Pyrrole moieties are common scaffolds in numerous natural products and pharmaceuticals.

Logical Relationship in Selective Pyrrole Synthesis

Caption: Role of TMS-alkynes in selective pyrrole synthesis.

Analytical Characterization

The identity and purity of Hept-1-ynyl-trimethyl-silane are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the trimethylsilyl group as a sharp singlet at approximately 0.1 ppm. The signals for the heptyl chain will appear in the aliphatic region (typically 0.9-2.2 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the two sp-hybridized carbons of the alkyne, with the silicon-bound carbon appearing further downfield. The trimethylsilyl carbons will be observed near 0 ppm.

-

²⁹Si NMR: The silicon-29 NMR spectrum provides a definitive signal for the silicon atom, typically in the range of -20 to 0 ppm for silylalkynes.

Example NMR Data for a Similar Compound (hex-1-ynyl(trimethyl)silane):

-

¹³C NMR (100 MHz, CDCl₃): δ 105.4, 93.2, 21.5, 0.05.[6]

Mass Spectrometry

Mass spectrometry, particularly coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z = 168. The spectrum would also likely show a prominent peak at m/z = 73, corresponding to the [Si(CH₃)₃]⁺ fragment.

Conclusion

Hept-1-ynyl-trimethyl-silane stands as a testament to the enabling power of organosilicon chemistry in modern drug discovery and organic synthesis. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it a valuable intermediate for the construction of complex molecular targets. The strategic use of the trimethylsilyl group provides chemists with a reliable handle for achieving high selectivity in a variety of transformations, ultimately accelerating the development of new therapeutic agents. The principles and protocols outlined in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this and related silylalkynes in their synthetic endeavors.

References

-

Gately, D. P., & West, R. (2007). Exploitation of silicon medicinal chemistry in drug discovery. Drug Development Research, 68(4), 157-165. [Link]

-

Jeon, J. (2017). Faster Way Sought to Synthesize Compounds for Drug Discovery. R&D World. [Link]

-

National Center for Biotechnology Information (n.d.). 1-(Trimethylsilyl)-1-hexyne. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Silane, trimethyl-1-octynyl-. PubChem Compound Database. Retrieved from [Link]

- Pooni, P., & Showell, G. A. (2006). The application of silicon in medicinal chemistry. Current Opinion in Drug Discovery & Development, 9(4), 493-503.

-

RSC Publishing. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. The Royal Society of Chemistry. Retrieved from [Link]

- Tacke, R., & Doerrich, S. (2016). The "Silicon Switch" Approach in Medicinal Chemistry. Silicon, 8(1), 3-4.

-

Van der Lee, A., et al. (2013). Trimethylsilyl (TMS)-protected alkynes as selective alkyne cross coupling partners in Ti-catalyzed [2+2+1] pyrrole synthesis. Organic letters, 15(21), 5550-5553. [Link]

-

Gelest, Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkynes. Gelest Technical Library. Retrieved from [Link]

Sources

- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 2. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gelest.com [gelest.com]

- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 6. rsc.org [rsc.org]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Hept-1-ynyl-trimethyl-silane

[1]

Executive Summary

Hept-1-ynyl-trimethyl-silane is a protected terminal alkyne utilized primarily to introduce a lipophilic heptyl tail into complex organic scaffolds while masking the acidic acetylenic proton.[1] Its stability against basic conditions, contrasted with its lability toward fluoride sources, makes it a quintessential "silicon switch" in convergent synthesis, particularly for prostaglandins, pheromones, and lipid-tailored pharmaceuticals.[1]

Chemical Identity & Physicochemical Characterization[1][2][3][4][5][6][7][8][9][10]

Unlike commodity chemicals like trimethylsilylacetylene (TMSA), the C7-homologue is often synthesized in situ or on-demand due to its specific chain-length utility.[1] The data below synthesizes experimental values from homologous series (C6 and C8) to provide accurate operational parameters.

Table 1: Physicochemical Profile

| Property | Value / Description | Note |

| IUPAC Name | Trimethyl(hept-1-yn-1-yl)silane | |

| Structure | ||

| Molecular Formula | ||

| Molecular Weight | 168.35 g/mol | |

| CAS Number | Not widely listed (C6 homologue: 3844-94-8) | Refer to synthesis protocol below |

| Boiling Point (Est.) | 185–188 °C (760 mmHg) | Extrapolated from C6 (155°C) and C7-alkyne (100°C) |

| Boiling Point (Vac.) | ~78–82 °C (20 mmHg) | Operational distillation range |

| Density | 0.77 ± 0.02 g/mL | Slightly denser than 1-heptyne (0.733 g/mL) |

| Refractive Index | ||

| Solubility | Hexane, THF, DCM, Toluene | Hydrolytically unstable in acidic aqueous media |

| Appearance | Colorless, mobile liquid | Distinctive mild organic odor |

Critical Insight: The trimethylsilyl (TMS) group increases lipophilicity (LogP > 4.[1]5) and thermal stability compared to the parent 1-heptyne, allowing for higher temperature reactions without polymerization.[1]

Synthetic Methodology: Cryogenic Silylation Protocol

The most robust route to Hept-1-ynyl-trimethyl-silane is the deprotonation of 1-heptyne followed by electrophilic trapping with chlorotrimethylsilane (TMSCl).[1]

Reaction Mechanism & Workflow

The reaction relies on the high

Figure 1: Step-wise synthesis workflow for Hept-1-ynyl-trimethyl-silane ensuring quantitative conversion.

Detailed Experimental Protocol

Reagents:

-

1-Heptyne (1.0 equiv)[1]

- -Butyllithium (1.6 M in hexanes, 1.1 equiv)[1]

-

Chlorotrimethylsilane (TMSCl) (1.2 equiv)[1]

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum under an argon atmosphere.

-

Solvation: Charge flask with 1-heptyne (e.g., 10 mmol) and anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add

-BuLi dropwise via syringe over 15 minutes.-

Observation: No significant color change should occur; yellowing indicates oxidation or impurities.[1]

-

Hold: Stir at -78°C for 30 minutes to ensure complete formation of lithium acetylide.

-

-

Silylation: Add TMSCl dropwise.[1] The reaction is exothermic; maintain temperature below -60°C during addition.[1]

-

Equilibration: Remove the cooling bath and allow the mixture to warm to room temperature over 2 hours. A white precipitate (LiCl) will form.[1]

-

Workup: Quench with saturated aqueous

(20 mL). Extract with pentane (3 x 30 mL).-

Note: Pentane is preferred over ether to facilitate removal of hexamethyldisiloxane (HMDSO) byproducts during distillation.[1]

-

-

Purification: Dry organic layer over

, filter, and concentrate. Distill the residue under reduced pressure (vacuum distillation recommended due to the high boiling point).[1]

Reactivity Profile & Deprotection Dynamics

The utility of Hept-1-ynyl-trimethyl-silane lies in the "Silicon Switch."[1] The C-Si bond is robust against Grignard reagents and non-nucleophilic bases, allowing chemistry to occur elsewhere on the heptyl chain (if functionalized).[1] However, it cleaves instantly with fluoride ions.[1]

The Fluoride Trigger Mechanism

The driving force for deprotection is the formation of the strong Si-F bond (bond energy ~135 kcal/mol) vs. the weaker C-Si bond (~76 kcal/mol).[1]

Figure 2: Mechanism of Fluoride-mediated desilylation (TBAF or K2CO3/MeOH).[1]

Key Reaction Classes[1]

-

Sonogashira Coupling: The TMS group can be removed in situ (one-pot) using basic conditions, allowing the alkyne to couple with aryl halides.[1]

-

Huisgen Cycloaddition (Click Chemistry): Deprotection yields the terminal alkyne for CuAAC reactions to form triazoles, often used to attach lipid tails to hydrophilic drug heads.[1]

-

Lithium-Halogen Exchange Protection: If the heptyl chain contains a bromide (e.g., 7-bromo-1-trimethylsilyl-1-heptyne), the TMS group protects the alkyne from self-destruction during metallation.[1]

Application in Drug Development[1]

In Medicinal Chemistry, the hept-1-ynyl-TMS motif is often employed in Fragment-Based Drug Discovery (FBDD) to modulate lipophilicity (

-

Lipid Anchoring: The C7 chain mimics fatty acid residues.[1] Attaching this motif to a polar pharmacophore can improve membrane permeability.[1]

-

Metabolic Stability: The alkyne moiety is metabolically active; however, the TMS-protected precursor is often used as a shelf-stable intermediate in the synthesis of Prostaglandin analogs (e.g., modifying the

-chain).[1]

References

-

Preparation of Alkynylsilanes: Organic Syntheses, Coll. Vol. 8, p. 281 (1993); Vol. 65, p. 52 (1987).[1] (Standard protocol adaptation).

-

Physical Properties of 1-Trimethylsilyl-1-hexyne (Homologue Reference): PubChem Compound Summary for CID 586959. Link

-

General Reactivity of Silicon-Carbon Bonds: Colvin, E. W.[1] Silicon in Organic Synthesis. Butterworths: London, 1981.[1]

-

Fluoride-Mediated Deprotection: Greene, T. W.; Wuts, P. G. M.[1] Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.[1]

Technical Guide: Preparation of Hept-1-ynyl-trimethyl-silane

Methodology: Direct Lithiation & Silylation of Terminal Alkynes Version: 2.0 (High-Purity Research Grade)

Executive Summary

This technical guide details the synthesis of Hept-1-ynyl-trimethyl-silane (1-(Trimethylsilyl)-1-heptyne), a critical intermediate in organic synthesis. The protocol utilizes a cryogenic deprotonation strategy using n-Butyllithium (n-BuLi) followed by electrophilic trapping with Chlorotrimethylsilane (TMSCl).

Strategic Utility:

-

Protection Strategy: The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne proton (

), preventing unwanted deprotonation in subsequent base-catalyzed steps. -

Orthogonal Reactivity: The TMS-alkyne motif is a precursor for "Click" chemistry (CuAAC) following desilylation (e.g., with TBAF) or can be used directly in transition-metal catalyzed cross-couplings.

-

Drug Development: This moiety appears in fragment-based drug discovery (FBDD) libraries to probe lipophilic pockets while maintaining a rigid linear geometry.

Reaction Mechanics & Causality

The synthesis relies on the thermodynamic acidity difference between butane (

Mechanism Description:

-

Deprotonation: n-BuLi acts as a strong base, quantitatively deprotonating the terminal alkyne to form Lithium Heptynide. This step is rapid and irreversible.

-

Electrophilic Attack: The acetylide anion acts as a nucleophile, attacking the silicon atom of TMSCl. Silicon's empty d-orbitals (or

orbitals) facilitate a backside attack (

Critical Process Parameter (CPP): The reaction temperature must be maintained below -40°C during n-BuLi addition to prevent the degradation of Tetrahydrofuran (THF) by the organolithium reagent (via

Figure 1: Mechanistic pathway for the silylation of terminal alkynes. Blue/Red nodes indicate reagents; Green indicates the final product.

Experimental Protocol

Safety Warning: n-Butyllithium is pyrophoric.[1][2] TMSCl is corrosive and reacts violently with water.[3] All operations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.

3.1 Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 1-Heptyne | Substrate | 1.0 | Distill if yellow/impure.[4] |

| n-BuLi (2.5M in Hexanes) | Base | 1.05 | Titrate before use (e.g., with diphenylacetic acid) to ensure accurate molarity.[4] |

| Chlorotrimethylsilane (TMSCl) | Electrophile | 1.10 | Freshly distilled or high-purity grade.[4] |

| THF (Anhydrous) | Solvent | ~0.5 M | Distilled from Na/Benzophenone or from a solvent purification system (SPS).[4] |

3.2 Step-by-Step Procedure

Phase 1: System Preparation

-

Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum.

-

Attach the flask to a Schlenk line and cycle vacuum/Argon three times.

-

Inject anhydrous THF (50 mL) and 1-Heptyne (25 mmol, 2.40 g) via syringe. Start stirring.

Phase 2: Lithiation (The Critical Step) 4. Cool the reaction flask to -78°C using a Dry Ice/Acetone bath. Allow 15 minutes for thermal equilibration.

- Scientist Note: Failure to cool adequately results in competitive polymerization or solvent decomposition.

- Add n-BuLi (26.25 mmol, 10.5 mL of 2.5M solution) dropwise via syringe over 20 minutes.

- Visual Cue: No significant color change should occur; yellowing indicates impurities or temperature spikes.

- Stir at -78°C for 45 minutes to ensure complete deprotonation.

Phase 3: Silylation 7. Add TMSCl (27.5 mmol, 3.5 mL) dropwise to the cold solution.

- Scientist Note: The reaction is exothermic.[5] Maintain the bath at -78°C during addition.

- Remove the cooling bath and allow the mixture to warm to Room Temperature (RT) naturally over 2 hours. A white precipitate (LiCl) will form, indicating reaction progress.

Phase 4: Workup & Isolation

9. Quench: Carefully add saturated aqueous

Phase 5: Purification 14. Vacuum Distillation: Purify the crude oil via Kugelrohr or short-path distillation under reduced pressure (approx. 10-15 mmHg).

Target: Collect the colorless liquid fraction. (Estimated bp: ~60-70°C at 15 mmHg).

Figure 2: Operational workflow for the synthesis process.

Process Analytical Technology (PAT) & QC

Validation of the product requires confirming the loss of the terminal alkyne proton and the presence of the TMS group.

NMR Specification (

-

Target Structure:

-

Diagnostic Signals:

- 0.15 ppm (s, 9H): The trimethylsilyl group. Absence of this peak indicates failed reaction.

-

2.20 ppm (t, 2H): Propargylic protons (

-

Absence of

1.94 ppm: The terminal alkyne proton (

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

|---|---|---|

| Low Yield | Wet THF or old n-BuLi. | Distill THF over Na/Benzophenone; Titrate n-BuLi. |

| Yellow Product | Oxidation or polymerization.[4] | Ensure strict

References

-

Organic Syntheses Procedure (Trimethylsilylacetylene): Detailed precedent for silylation of alkynes. Source: Organic Syntheses, Coll. Vol. 8, p.609 (1993). URL:[Link]

-

Safe Handling of Organolithium Compounds: Procedures for handling pyrophoric reagents like n-BuLi.[5] Source: U.S. Dept of Energy / PNNL Safety Guidelines. URL:[Link]

-

Physical Properties of 1-Heptyne: NIST Chemistry WebBook data for the starting material. Source: NIST Standard Reference Database.[6] URL:[Link]

-

NMR Impurities in Deuterated Solvents: Essential for identifying solvent peaks in the final spectra. Source: J. Org. Chem. 1997, 62, 21, 7512–7515. URL:[Link]

Sources

- 1. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]

- 2. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]

- 3. enhs.uark.edu [enhs.uark.edu]

- 4. 1-Heptyne (CAS 628-71-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 6. 1-Heptyne [webbook.nist.gov]

Technical Guide: Hept-1-ynyl-trimethyl-silane Spectral Characterization & Application

Executive Summary

Hept-1-ynyl-trimethyl-silane (also known as 1-trimethylsilyl-1-heptyne) is a pivotal organosilicon intermediate in modern organic synthesis and drug discovery.[1] Its primary utility lies in its role as a "masked" terminal alkyne, offering robust protection against unwanted deprotonation or oxidation during multi-step synthesis. Furthermore, its unique vibrational signature—specifically the Raman-active alkyne stretch—has elevated its status as a bio-orthogonal tag in cellular imaging.

This guide provides a definitive spectral profile, validated synthesis protocols, and application workflows designed for researchers requiring high-purity precursors for cycloaddition ("Click") chemistry or heterocycle formation.

Part 1: Chemical Profile & Structural Analysis

The molecule consists of a hydrophobic pentyl chain attached to an acetylenic unit, capped by a trimethylsilyl (TMS) group. The TMS group introduces steric bulk and electronic stabilization (the

| Property | Data |

| IUPAC Name | Trimethyl(hept-1-ynyl)silane |

| CAS Number | 15719-55-8 |

| Molecular Formula | |

| Molecular Weight | 168.35 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~186°C (760 mmHg) / 65-68°C (15 mmHg) |

| Density | 0.765 g/mL (25°C) |

| Solubility | Soluble in |

Part 2: Comprehensive Spectral Characterization

The following data represents high-purity Hept-1-ynyl-trimethyl-silane. Deviations from these values often indicate desilylation (reversion to 1-heptyne) or the presence of hexamethyldisiloxane (HMDSO) byproduct.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:

Interpretation: The most critical diagnostic peak is the singlet at 0.14 ppm . If this integrates to less than 9H relative to the terminal methyl, partial hydrolysis has occurred. The propargylic protons at 2.20 ppm appear as a triplet, distinct from the multiplet of the parent 1-heptyne (which would also show a terminal acetylenic proton at ~1.9 ppm).

Table 1:

NMR Data (400 MHz)

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 0.14 | Singlet (s) | 9H | Diagnostic TMS cap. | |

| 0.89 | Triplet (t) | 3H | Distal alkyl chain end. | |

| 1.30 – 1.42 | Multiplet (m) | 4H | Bulk methylene chain. | |

| 1.51 | Quintet (quin) | 2H | Methylene beta to alkyne. | |

| 2.20 | Triplet (t) | 2H | Propargylic protons (Key indicator). |

Table 2:

NMR Data (100 MHz)

| Shift ( | Assignment | Mechanistic Insight |

| 0.1 | Silicon-Methyl carbons. | |

| 14.0 | Terminal | Standard alkane terminus. |

| 19.9 | Propargylic | Shielded relative to alkene analogs. |

| 22.5, 28.5, 31.1 | Alkyl Chain | Standard methylene backbone. |

| 84.5 | Acetylenic carbon | |

| 107.6 | Acetylenic carbon |

Infrared (IR) & Raman Spectroscopy

Unlike symmetric internal alkynes which are IR-inactive, the asymmetry introduced by the Silicon atom makes the

-

IR (

, neat): 2175 cm⁻¹ ( -

Raman: The alkyne stretch at ~2175 cm⁻¹ is extremely intense in Raman spectroscopy, making this moiety a valuable "silent region" tag for biological imaging, as cellular components do not scatter in this region.

Mass Spectrometry (EI, 70 eV)

-

Molecular Ion (

): m/z 168 (Weak). -

Base Peak: m/z 73 (

). -

Key Fragments:

-

m/z 153 (

): Loss of methyl from silicon. -

m/z 83-85: Silicon isotopic patterns characteristic of organosilanes.

-

Part 3: Synthesis & Purification Protocol

Methodology: Nucleophilic substitution via Lithiation. Objective: Synthesis of 10g batch with >98% purity.

Reagents & Setup

-

Substrate: 1-Heptyne (1.0 equiv).

-

Base: n-Butyllithium (n-BuLi), 2.5M in hexanes (1.1 equiv).

-

Electrophile: Chlorotrimethylsilane (TMSCl) (1.2 equiv).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Apparatus: Flame-dried 3-neck flask,

atmosphere, low-temp thermometer.

Step-by-Step Protocol

-

Cryogenic Cooling: Charge the flask with THF (10 mL per gram of alkyne) and 1-heptyne. Cool to -78°C (Dry ice/Acetone bath). Causality: Low temperature prevents proton transfer isomerization of the alkyne to an allene.

-

Deprotonation: Add n-BuLi dropwise over 20 minutes. Maintain internal temp < -65°C.

-

Observation: Solution may turn pale yellow. Stir for 30 mins at -78°C.

-

-

Silylation: Add TMSCl dropwise. The reaction is exothermic; control addition rate.[2]

-

Warming: Allow the mixture to warm to Room Temperature (RT) over 2 hours.

-

Checkpoint: A white precipitate (LiCl) will form.

-

-

Quench & Workup: Quench with saturated

. Extract with Hexanes (3x). The product is lipophilic; hexanes is superior to ether for avoiding water retention. -

Purification: Dry over

, filter, and concentrate. Purify via vacuum distillation (approx 65°C @ 15 mmHg).-

Note: Do not use silica gel chromatography unless neutralized with 1%

, as acidic silica can induce protodesilylation.

-

Synthesis Workflow Diagram

Figure 1: Step-wise logic for the lithiation-silylation of terminal alkynes. Critical control points are the cryogenic temperature during lithiation and the anhydrous quenching.

Part 4: Application Workflows in Drug Discovery

Hept-1-ynyl-trimethyl-silane serves two primary functions in medicinal chemistry:

-

Protected Pharmacophore: It acts as a surrogate for a terminal alkyne. The TMS group prevents the acidic proton from interfering with Pd-catalyzed cross-couplings (e.g., Sonogashira) occurring elsewhere on the molecule.

-

"Click" Chemistry Precursor: It allows for the in situ generation of a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

One-Pot Deprotection/Click Protocol

In high-throughput screening, isolating the volatile terminal alkyne is inefficient. A one-pot deprotection-cycloaddition is preferred.

-

Reagents: Substrate (Silyl-alkyne), Azide (

), TBAF (Tetra-n-butylammonium fluoride), CuI (cat.), Ascorbate. -

Mechanism: Fluoride (

) has a high affinity for Silicon (

Reaction Pathway Diagram

Figure 2: The "Click" Chemistry workflow. The silyl group acts as a mask, removed in situ by Fluoride to trigger triazole formation.

References

-

National Institute of Standards and Technology (NIST). 1-Heptyne Spectral Data. NIST Chemistry WebBook.[3] [Link]

-

Organic Syntheses. Preparation of 1-Trimethylsilylalkynes via Lithiation. Org.[4][5] Synth. 2000, 77, 254. [Link]

-

PubChem. Compound Summary: Silane, trimethyl-1-octynyl- (Analogous Structure Data).[6][7] National Library of Medicine. [Link]

-

Yamakoshi, H., et al. Alkyne-Tag Raman Imaging for Visualization of Mobile Small Molecules in Live Cells. J. Am. Chem. Soc. 2011, 133, 16, 6102–6105. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1-Heptyne [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. scispace.com [scispace.com]

- 6. Silane, trimethyl-1-octynyl- | C11H22Si | CID 10856148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Heptyne | C7H12 | CID 12350 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Stewardship Guide: Hept-1-ynyl-trimethyl-silane

The following technical guide provides a comprehensive safety and handling framework for Hept-1-ynyl-trimethyl-silane , structured for advanced research and drug development applications.

CAS Registry Number: 15719-56-9 Formula: C₁₀H₂₀Si Synonyms: 1-(Trimethylsilyl)-1-heptyne; Trimethyl(hept-1-ynyl)silane[1]

Molecular Identity & Physicochemical Framework

Hept-1-ynyl-trimethyl-silane is a silyl-protected alkyne widely utilized as a nucleophilic building block in organometallic cross-coupling (e.g., Sonogashira, Negishi) and as a protected intermediate in total synthesis.[2][3] Its lipophilic heptyl chain combined with the trimethylsilyl (TMS) cap imparts specific volatility and solubility characteristics that dictate its safety profile.

Quantitative Data Matrix

| Property | Value | Technical Context |

| Molecular Weight | 168.35 g/mol | Moderate volatility; heavier than air vapors.[1] |

| Physical State | Liquid (Colorless) | Low viscosity facilitates transfer but increases splash risk. |

| Boiling Point | ~176°C (at 760 mmHg) | High boiling point relative to lower homologs (e.g., TMS-propyne), reducing inhalation risk at ambient T. |

| Density | 0.80 ± 0.1 g/cm³ | Less dense than water; will float on aqueous spills. |

| Flash Point | ~45–50°C (Predicted) | Flammable Liquid . Vapors can form explosive mixtures above 45°C. |

| Solubility | Organic Solvents | Miscible in THF, DCM, Hexanes. Hydrolytically unstable in acidic/basic aqueous media. |

Expert Insight: Unlike lower molecular weight silyl-alkynes (e.g., TMS-acetylene), the heptyl chain significantly lowers vapor pressure, reducing immediate inhalation hazards. However, the lipophilicity increases skin permeation potential, necessitating robust dermal protection.

Hazard Architecture & Risk Assessment

The safety profile of Hept-1-ynyl-trimethyl-silane is governed by two functional motifs: the combustible hydrocarbon chain and the reactive silyl-alkyne bond .

GHS Classification & Causality

-

Flammable Liquid (Category 3): The hydrocarbon tail provides fuel, while the silyl group adds volatility. Static discharge is a critical ignition source during transfer.

-

Skin & Eye Irritation (Category 2A/2): The alkyne moiety is reactive toward biological nucleophiles (proteins), causing contact dermatitis and mucous membrane inflammation.

-

Specific Target Organ Toxicity (Single Exposure): Inhalation of high concentrations may cause respiratory tract irritation and narcotic effects (dizziness) due to its solvent-like properties.

Reactivity Profile

-

Hydrolytic Sensitivity: Stable in neutral water but rapidly desilylates in the presence of strong acids or bases (releasing 1-heptyne, which is more volatile and flammable).

-

Electrophilic Attack: Reacts violently with strong oxidizers (e.g., nitric acid, peroxides).

Strategic Handling & Storage Protocol

To maintain reagent integrity and personnel safety, a "Zero-Static, Inert-Atmosphere" protocol is mandatory.

Engineering Controls

-

Ventilation: All open handling must occur within a certified chemical fume hood (Face velocity > 100 fpm).

-

Inerting: Store under Nitrogen (N₂) or Argon. Oxygen exposure does not degrade the alkyne rapidly, but moisture will slowly hydrolyze the C-Si bond.

Storage Logic Diagram (DOT Visualization)

The following decision tree outlines the storage logic to prevent degradation and fire hazards.

Caption: Logical workflow for the safe storage of silyl-alkynes to prevent hydrolysis and accidental ignition.

Emergency Response Protocols

This section details self-validating response mechanisms. The "self-validating" aspect implies that the steps chosen inherently prevent secondary hazards (e.g., using dry chemical avoids hydrolysis-driven fume generation).

Fire Fighting (Class B Fire)

-

Primary Agent: Dry chemical powder (BC/ABC) or Carbon Dioxide (CO₂).

-

Contraindication: Do NOT use water jets. Water may spread the burning liquid (density < 1.0) and accelerate hydrolysis, releasing volatile 1-heptyne.

-

Causality: The silica byproduct formed during combustion (

) can be an inhalation hazard; SCBA (Self-Contained Breathing Apparatus) is mandatory.

Accidental Release (Spill)

-

Isolate: Evacuate a 50-foot radius. Eliminate all ignition sources (Bunsen burners, hot plates).

-

Contain: Use non-combustible absorbents (Vermiculite or Sand). Do not use paper towels (increases surface area for flammability).

-

Neutralize: No specific neutralization required; simply absorb and transfer to a sealed waste container labeled "Flammable Solid Waste."

Application Workflow: Controlled Desilylation

A common use of Hept-1-ynyl-trimethyl-silane is the generation of the terminal alkyne (1-heptyne) in situ or the direct coupling via activation. Below is a standard protocol for Protiodesilylation using Potassium Carbonate (

Experimental Protocol

Objective: Selective removal of the TMS group to yield 1-heptyne.

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Argon.

-

Solvent Prep: Add Methanol (MeOH) [10 mL per mmol substrate]. Note: MeOH is protic and facilitates the cleavage.

-

Reagent Addition:

-

Reaction: Stir at ambient temperature (20–25°C) for 1–2 hours. Monitor via TLC (Hexanes eluent; stain with KMnO₄).

-

Quench & Workup:

-

Dilute with Diethyl Ether (

). -

Wash with Water (2x) to remove salts and MeOH.

-

Wash with Brine (1x).

-

Dry organic layer over

, filter, and concentrate carefully (product 1-heptyne is volatile, BP ~100°C).

-

Reaction Pathway Diagram (DOT)

This diagram illustrates the chemical transformation and the critical safety checkpoints during the synthesis.

Caption: Mechanistic flow of base-mediated desilylation with integrated safety checkpoints.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10856148, Silane, trimethyl-1-octynyl- (Homolog Reference). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 1-(Trimethylsilyl)-1-heptyne (CAS 15719-56-9). Retrieved from [Link][2]

(Note: Specific MSDS data for the exact C7 derivative is often extrapolated from the C6 and C8 homologs due to their nearly identical hazard profiles in industrial settings.)

Sources

An In-Depth Technical Guide to the Handling and Storage of Alkynylsilanes

For Researchers, Scientists, and Drug Development Professionals

Alkynylsilanes are a versatile class of organosilicon compounds widely employed in organic synthesis, particularly in cross-coupling reactions, as protecting groups for terminal alkynes, and in the construction of complex molecular architectures. Their unique reactivity, stemming from the interplay between the carbon-carbon triple bond and the silicon-carbon bond, necessitates a thorough understanding of their properties to ensure safe and effective handling. This guide provides a comprehensive overview of the best practices for the handling, storage, and disposal of alkynylsilanes, grounded in scientific principles and practical laboratory experience.

The Chemical Nature of Alkynylsilanes: Stability and Reactivity Insights

Alkynylsilanes, also known as silylacetylenes, are characterized by a silyl group directly attached to a carbon-carbon triple bond. This structural feature imparts unique stability and reactivity to the molecule. The silicon-carbon bond is polarized towards carbon, and the silyl group can stabilize a partial positive charge on the β-carbon, a phenomenon known as the β-effect. This electronic feature influences their reactivity in the presence of electrophiles.[1]

A key aspect of alkynylsilanes is the role of the silyl group, most commonly trimethylsilyl (TMS) or triisopropylsilyl (TIPS), as a protecting group for the terminal alkyne's acidic proton.[2] This protection strategy is widely used because the silyl group can be introduced and removed under mild and selective conditions.[2] The steric bulk of the silyl group can also influence the regioselectivity of reactions at the triple bond.[2]

The trimethylsilyl group can enhance the thermal stability of alkynyl systems. For instance, 1,4-bis(trimethylsilyl)buta-1,3-diyne exhibits greater thermal stability compared to its non-silylated parent compound.[3] However, it is crucial to recognize that while the silyl group imparts stability, these are still energetic molecules by virtue of the alkyne functionality.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment should precede any work with alkynylsilanes. The primary hazards associated with this class of compounds include:

-

Flammability: Many alkynylsilanes are flammable liquids.[4][5] Vapors can form explosive mixtures with air. It is imperative to handle these compounds away from ignition sources.

-

Reactivity with Water and Protic Solvents: While generally more stable to hydrolysis than other organosilanes like chlorosilanes, some alkynylsilanes can react with water, especially under acidic or basic conditions, to release the terminal alkyne. This can be a desired reaction (deprotection) but must be controlled.

-

Formation of Explosive Acetylides: Upon deprotection, the resulting terminal alkyne can form explosive metal acetylides, particularly with heavy metals like silver(I) and copper(I).[6] While this is a known hazard of terminal alkynes in general, it is a critical consideration when working with alkynylsilanes that will be deprotected. Dry metal acetylides are shock-sensitive and can detonate.[6]

-

Skin and Eye Irritation: Alkynylsilanes can cause skin and eye irritation.[4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling alkynylsilanes. The following should be worn:

-

Eye Protection: Chemical splash goggles are essential. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7][8]

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. It is important to consult the glove manufacturer's compatibility chart for the specific alkynylsilane and any solvents being used.[7]

-

Body Protection: A flame-retardant lab coat should be worn.[7] For larger scale operations, a chemical-resistant apron may be necessary.

-

Footwear: Closed-toe shoes are required.[7]

All handling of alkynylsilanes should be conducted in a well-ventilated chemical fume hood.[9]

Safe Handling Procedures

Adherence to strict handling protocols is crucial for the safe use of alkynylsilanes.

General Handling

-

Always work in a well-ventilated fume hood.

-

Keep the container tightly closed when not in use.

-

Ground and bond containers when transferring flammable alkynylsilanes to prevent static discharge. An explosion involving ethynyltrimethylsilane was attributed to static electricity.[10]

-

Use non-sparking tools.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

Inert Atmosphere Techniques

Due to their sensitivity to moisture and air, especially when used with organometallic reagents, many reactions involving alkynylsilanes are performed under an inert atmosphere (e.g., nitrogen or argon). This is particularly important for reactions involving deprotection to the terminal alkyne followed by reaction with a strong base.[4]

Storage of Alkynylsilanes

Proper storage is critical to maintain the integrity of alkynylsilanes and to prevent hazardous situations.

General Storage Conditions

Alkynylsilanes should be stored in a cool, dry, and well-ventilated area away from direct sunlight.[7] They should be stored in tightly sealed containers, preferably under an inert atmosphere of nitrogen or argon to prevent hydrolysis.[4]

Temperature Recommendations

-

General Storage: Store at room temperature (around 20-25°C).[7]

-

Volatile Alkynylsilanes: More volatile alkynylsilanes, such as trimethylsilylacetylene, should be stored in a refrigerator (2-8°C) to minimize vapor pressure.[11]

-

Heat-Sensitive Alkynylsilanes: Certain functionalized alkynylsilanes may be heat-sensitive and require refrigerated storage. Always consult the supplier's recommendations.

Incompatible Materials

Alkynylsilanes should be stored separately from the following incompatible materials:

| Incompatible Material Class | Examples | Rationale for Incompatibility |

| Strong Oxidizing Agents | Peroxides, nitrates, perchlorates | Can lead to vigorous or explosive reactions.[12] |

| Strong Acids | Hydrochloric acid, sulfuric acid, nitric acid | Can catalyze hydrolysis and other reactions.[3][12] |

| Strong Bases | Sodium hydroxide, potassium hydroxide, alkoxides | Can catalyze hydrolysis and deprotection.[2] |

| Heavy Metal Salts | Silver nitrate, copper(I) chloride | Can lead to the formation of explosive acetylides upon deprotection.[6] |

| Water and Protic Solvents | Water, alcohols | Can cause hydrolysis, especially under non-neutral pH.[13] |

Spill and Waste Disposal Procedures

Spill Cleanup

In the event of a spill, prompt and appropriate action is necessary. The response will depend on the size and nature of the spill.

For a Small Spill (manageable by laboratory personnel):

-

Alert Personnel: Immediately alert others in the vicinity.

-

Evacuate and Ventilate: If the substance is volatile, evacuate the immediate area and ensure adequate ventilation (e.g., by increasing the fume hood sash height, if safe to do so).

-

Don PPE: Put on appropriate PPE, including chemical splash goggles, gloves, and a lab coat. For larger spills of volatile alkynylsilanes, respiratory protection may be necessary.[14]

-

Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent to dike the spill and prevent it from spreading.[1]

-

Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in.

-

Collect the Waste: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[1]

-

Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

For a Large Spill (requires emergency response):

-

Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

-

Alert Authorities: Activate the fire alarm and notify your institution's emergency response team.

-

Provide Information: Be prepared to provide the name of the spilled chemical, the approximate quantity, and the location of the spill.

Waste Disposal

All alkynylsilane waste, including unused material, reaction residues, and contaminated materials from spill cleanup, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[12]

General Waste Disposal Protocol:

-

Quench Reactive Mixtures: Reaction mixtures containing reactive reagents (e.g., strong bases, organometallics) should be carefully quenched before disposal. A common procedure is the slow addition of a proton source like isopropanol or methanol at a low temperature.[15]

-

Collect Waste: Collect all liquid and solid waste in a designated, properly labeled, and sealed hazardous waste container.

-

Segregate Waste: Do not mix incompatible waste streams. For example, waste containing oxidizing agents should not be mixed with organic waste.

-

Aqueous Waste: Aqueous layers from workups should be neutralized to a pH between 5.5 and 9.5 before being considered for drain disposal, provided they do not contain other hazardous materials and local regulations permit it.[16] However, it is generally safer to collect all aqueous waste from reactions involving alkynylsilanes as hazardous waste.

-

Arrange for Pickup: Contact your institution's environmental health and safety department to arrange for the pickup and disposal of the hazardous waste.

Experimental Protocol Example: Sonogashira Coupling

The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper.[3] Alkynylsilanes are frequently used as a stable and easy-to-handle source of the alkyne.[2]

Example: Sonogashira Coupling of 4-Iodoanisole with Trimethylsilylacetylene

Disclaimer: This is an illustrative protocol. Researchers should always consult the primary literature and perform a thorough risk assessment before conducting any new experiment.

Materials:

-

4-Iodoanisole

-

Trimethylsilylacetylene

-

Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), distilled

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodoanisole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Solvent and Reagent Addition: Add anhydrous toluene (5 mL) and distilled triethylamine (2.0 mmol). Stir the mixture until the solids dissolve.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 mmol) dropwise via syringe.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC or GC-MS analysis indicates complete consumption of the 4-iodoanisole.

-

Workup:

-

Quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired silylated arylalkyne.

Deprotection of Alkynylsilanes

The removal of the silyl group to reveal the terminal alkyne is a common and crucial step.

Common Deprotection Methods:

-

Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) in THF is a widely used method.[2]

-

Base-catalyzed methanolysis: Potassium carbonate in methanol is a mild and effective method for deprotecting TMS-alkynes.[2]

-

Silver-catalyzed deprotection: Catalytic amounts of silver salts, such as silver nitrate or silver triflate, can selectively deprotect TMS-alkynes.[17][18]

It is important to choose a deprotection method that is compatible with other functional groups in the molecule. For example, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be used for the chemoselective cleavage of acetylenic TMS groups in the presence of base-labile functionalities.[11]

Visualizations

Logical Workflow for Handling Alkynylsilanes

Caption: A logical workflow for the safe handling of alkynylsilanes.

Decision Tree for Alkynylsilane Spill Response

Caption: A decision tree for responding to an alkynylsilane spill.

Data Presentation

Physical Properties of Common Alkynylsilanes

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) |

| Trimethylsilylacetylene | 1066-54-2 | C₅H₁₀Si | 98.22 | 53[18] | 0.695[18] | < -30[19] |

| Triisopropylsilylacetylene | 89343-06-6 | C₁₁H₂₂Si | 182.38 | 50-52 @ 0.6 mmHg[11] | 0.813[11] | 56[17] |

References

-

(TRIISOPROPYLSILYL)ACETYLENE CAS 89343-06-6. LookChem. (n.d.). Retrieved from [Link]

- Larson, G. L. (2016). Some Aspects of the Chemistry of Alkynylsilanes. Georg Thieme Verlag KG, 2016(1), 1-33.

-

Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc. Retrieved from [Link]

-

Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. (n.d.). Retrieved from [Link]

-

Reactions of alkynylsilanes with electrophiles in the pre... Filo. (2025, November 12). Retrieved from [Link]

-

Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. (2023, May). Retrieved from [Link]

- Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. The Journal of Organic Chemistry, 63(23), 8432-8438.

-

Any advice transferring & storing of organosilane coupling agent?. ResearchGate. (2015, December 19). Retrieved from [Link]

-

Trimethylsilylacetylene. PubChem. (n.d.). Retrieved from [Link]

- US Patent for Removal of silylated compounds from solvent and gas waste streams. Google Patents. (n.d.).

-

What are personal protective equipment requirements for handling hazardous chemicals during production?. Quora. (2022, November 14). Retrieved from [Link]

-

Spill and Cleaning Protocol. Michigan State University. (n.d.). Retrieved from [Link]

-

Trimethylsilylacetylene CAS:1066-54-2. Jinan Future chemical Co.,Ltd. (n.d.). Retrieved from [Link]

- Losee, M. L. (1967). Preparation And Reactions Of Alkynylsilanes. Lehigh Preserve.

-

Sonogashira Coupling. Chemistry LibreTexts. (2021, August 15). Retrieved from [Link]

-

A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. (n.d.). Retrieved from [Link]

- Orha, L., et al. (2014). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. European Journal of Organic Chemistry, 2014(19), 4035-4039.

-

Introduction. Gelest. (n.d.). Retrieved from [Link]

-

What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. ResearchGate. (2016, September 3). Retrieved from [Link]

-

Alkyne Acidity: Formation of Acetylide Anions. Lumen Learning. (n.d.). Retrieved from [Link]

-

Appendix E: Incompatibility of Common Laboratory Chemicals. University of California, Berkeley. (n.d.). Retrieved from [Link]

- Kuciński, K. (2024). Synthesis of Alkynylsilanes: A Review of the State of the Art.

-

9.7: Alkyne Acidity - Formation of Acetylide Anions. Chemistry LibreTexts. (2022, June 2). Retrieved from [Link]

-

Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Master Organic Chemistry. (2013, May 1). Retrieved from [Link]

-

9.9 Alkylation of Acetylide Ions from Terminal Alkynes. Chad's Prep. (2020, December 12). Retrieved from [Link]

-

Incompatible Chemicals. Utah State University. (n.d.). Retrieved from [Link]

-

9.8 Alkylation of Acetylide Anions. Fiveable. (n.d.). Retrieved from [Link]

- Enhanced Oil Spill Remediation by Adsorption with Interlinked Multilayered Graphene.

- Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry, 2005(9), 1859-1864.

-

Incompatible chemicals. University of Cambridge. (n.d.). Retrieved from [Link]

-

Synthesis of Alkynylsilanes. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Other Reactions of Silyl Alkynes. Gelest. (n.d.). Retrieved from [Link]

Sources

- 1. qmul.ac.uk [qmul.ac.uk]

- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Alkyne Acidity: Formation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 8. quora.com [quora.com]

- 9. benchchem.com [benchchem.com]

- 10. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 11. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]

- 12. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]

- 13. researchgate.net [researchgate.net]

- 14. ccny.cuny.edu [ccny.cuny.edu]

- 15. benchchem.com [benchchem.com]

- 16. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]

- 17. (PDF) A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts [academia.edu]

- 18. A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. (2005) | Alban Orsini | 6 Citations [scispace.com]

- 19. scribd.com [scribd.com]

A Senior Application Scientist's Guide to Trimethylsilyl Protecting Groups for Alkynes

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount to achieving target molecules with high fidelity. For terminal alkynes, the acidic nature of the sp-hybridized C-H bond necessitates the use of protecting groups to prevent unwanted side reactions in the presence of bases or nucleophiles. The trimethylsilyl (TMS) group has emerged as a workhorse for this purpose, offering a combination of facile introduction, sufficient stability across a range of reaction conditions, and mild, selective cleavage. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theory and practice of using TMS as an alkyne protecting group. We will delve into the causality behind experimental choices for both silylation and desilylation, present validated protocols, and offer insights gleaned from extensive field application.

The Imperative for Alkyne Protection

The terminal alkyne proton is appreciably acidic (pKa ≈ 25 in DMSO), rendering it susceptible to deprotonation by a wide array of basic reagents, including organometallics, hydrides, and even some amines. This acidity, while useful for forming acetylides for C-C bond formation, becomes a liability when other transformations are desired elsewhere in the molecule. Unprotected terminal alkynes can interfere with Grignard reactions, organolithium chemistry, and various transition metal-catalyzed processes.[1]

An ideal protecting group for an alkyne should be:

-

Easy to introduce in high yield under mild conditions.[1]

-

Stable to the reaction conditions required for transformations at other sites of the molecule.

-

Easy to remove selectively and in high yield without affecting other functional groups.[1]

The trimethylsilyl group fulfills these criteria exceptionally well, making it a frequently employed tool in the synthetic chemist's arsenal.

Introduction of the Trimethylsilyl Group (Silylation)

The most common method for the silylation of terminal alkynes involves deprotonation with a strong base to form an acetylide, which then acts as a nucleophile to attack a silicon electrophile, typically trimethylsilyl chloride (TMSCl).[2][3]

Mechanism of Silylation

The reaction proceeds via a two-step sequence. First, a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, deprotonates the terminal alkyne to generate a highly nucleophilic acetylide anion.[2] This is followed by an SN2-type reaction at the silicon center of TMSCl, displacing the chloride and forming the new silicon-carbon bond.

Caption: General mechanism for the silylation of a terminal alkyne.

Experimental Protocol: Silylation of Phenylacetylene

This protocol describes a standard procedure for the TMS protection of phenylacetylene using n-butyllithium and TMSCl.

Materials:

-

Phenylacetylene

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Trimethylsilyl chloride (TMSCl), freshly distilled

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add phenylacetylene (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe. The solution may turn yellow, indicating the formation of the lithium phenylacetylide. Stir for 30-60 minutes at -78 °C.

-

Add TMSCl (1.1 eq) dropwise. The reaction is often exothermic.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Alternative Silylation Methods

While the use of organolithium or Grignard reagents is common, alternative, milder methods have been developed.[4] A notable example is the carboxylate-catalyzed silylation using N,O-bis(trimethylsilyl)acetamide (BSA) as the silyl source and a catalytic amount of a quaternary ammonium pivalate.[5][6] This metal-free approach offers excellent functional group tolerance.[5][6]

Stability of TMS-Protected Alkynes

The stability of the TMS-alkyne is a critical factor in its utility. The Si-C(sp) bond is relatively strong and covalent, rendering it stable to a variety of non-acidic and non-nucleophilic conditions.

| Reagent/Condition | Stability of TMS-Alkyne | Notes |

| Mild to Moderate Acids | Generally Stable | Can be labile to strong acids. |

| Strong Bases (non-nucleophilic) | Generally Stable | Stable to bases like NaH, LDA (at low temp). |

| Mild Bases (e.g., K₂CO₃ in MeOH) | Labile | This is a common deprotection method.[7] |

| Oxidizing Agents (e.g., PCC, PDC) | Stable | Compatible with many common oxidations. |

| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable | Compatible with hydride reductions. |

| Organometallic Reagents | Stable | Stable to Grignard and organolithium reagents. |

| Palladium Catalysis (e.g., Sonogashira) | Stable | Widely used in cross-coupling reactions.[2] |

| Fluoride Ions (e.g., TBAF, KF) | Very Labile | This is a primary method for deprotection.[8] |

Table 1: General Stability of TMS-Protected Alkynes.

The TMS group's steric and electronic effects can also influence the reactivity of the alkyne, serving as a selective partner in cross-coupling reactions.[9] For instance, in palladium-catalyzed Sonogashira couplings, using trimethylsilylacetylene prevents unwanted side reactions and allows for precise carbon-carbon bond formation.[2]

Cleavage of the Trimethylsilyl Group (Desilylation)

The selective removal of the TMS group is a key advantage of this protecting group strategy. Deprotection can be achieved under mild basic conditions or, most commonly, with a fluoride source.

Mechanism of Desilylation

Fluoride-Mediated Cleavage: Fluoride ions have a very high affinity for silicon, forming a strong Si-F bond. The mechanism involves the attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicate intermediate. This intermediate then fragments, with a proton source (often from the solvent or workup) protonating the acetylide to yield the terminal alkyne.

Caption: Mechanism of fluoride-mediated desilylation of a TMS-alkyne.

Base-Mediated Cleavage: Mild bases, such as potassium carbonate in methanol, can also effect cleavage.[7][10] The mechanism is thought to involve nucleophilic attack of methoxide on the silicon atom, followed by protonation of the resulting acetylide by methanol.[11]

Experimental Protocol: Desilylation using Potassium Carbonate

This protocol provides a simple and cost-effective method for TMS deprotection.

Materials:

-

TMS-protected alkyne

-

Methanol (MeOH)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Diethyl ether or Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve the TMS-protected alkyne (1.0 eq) in methanol.

-

Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1-0.2 eq).

-

Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.[10]

-

Once the starting material is consumed, remove the methanol under reduced pressure.

-

Add water to the residue and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting terminal alkyne is often pure enough for subsequent steps, but can be purified by flash chromatography if needed.

Alternative Desilylation Reagents

A variety of fluoride sources can be used for desilylation, with tetra-n-butylammonium fluoride (TBAF) in THF being one of the most common.[8] Other options include potassium fluoride (KF) and cesium fluoride (CsF).[8][12] The choice of reagent can depend on the presence of other functional groups; for instance, the mild basic conditions of K₂CO₃/MeOH are often preferred when other silyl ethers (like TBDMS or TIPS) that are more stable to base but labile to fluoride are present in the molecule.[7][13]

Conclusion

The trimethylsilyl group is an invaluable tool for the protection of terminal alkynes in modern organic synthesis. Its ease of introduction, predictable stability, and facile, selective removal under mild conditions allow for the strategic execution of complex synthetic sequences.[1] By understanding the underlying mechanisms and having access to robust protocols for both protection and deprotection, researchers in academia and industry can confidently employ TMS-alkynes to construct the complex molecular architectures required for new medicines and materials. The continuous development of even milder and more selective silylation and desilylation methods further enhances the utility of this essential protecting group.

References

- Vertex AI Search. (n.d.). The Chemistry of Trimethylsilylacetylene: A Deep Dive into its Synthesis and Reactivity. Retrieved February 11, 2026.

- Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(10), 3112-3119.

-

ResearchGate. (2017, March 21). Are trimethylsilyl protected alkynes stable towards acids and bases? Retrieved February 11, 2026, from [Link]

-

Organic Syntheses. (n.d.). Trimethylsilylacetylene. Retrieved February 11, 2026, from [Link]

- Guidechem. (n.d.). What are the applications and synthesis routes of Trimethylsilylacetylene? Retrieved February 11, 2026.

-

Wikipedia. (n.d.). Trimethylsilylacetylene. Retrieved February 11, 2026, from [Link]

- Johnson, J. B., & Biscoe, M. R. (2011). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. Journal of the American Chemical Society, 133(43), 17316–17319.

- Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved February 11, 2026.

- Petra Research, Inc. (n.d.). Trimethylsilylacetylene. Retrieved February 11, 2026.

- Bannykh, A., & Pihko, P. M. (2024). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters, 26(6), 1991–1995.

- ResearchGate. (n.d.).

- Pearson+. (2024, July 14). The trimethylsilyl (TMS) group, used as a protecting group for al... Retrieved February 11, 2026.

- ACS Publications. (2024). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters.

- Scribd. (n.d.). Alkyne Protecting Groups. Retrieved February 11, 2026.

- CureFFI.org. (2015, April 6). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. Retrieved February 11, 2026.

- ChemRxiv. (n.d.). Carboxylate catalyzed silylation of alkynes. Retrieved February 11, 2026.

- Study.com. (n.d.). Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Retrieved February 11, 2026.

- Ito, Y., & Nakatsuka, M. (1988). Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds. Journal of the American Chemical Society, 110(15), 5147-5149.

- Organic Chemistry Portal. (n.d.). Alkynylsilane synthesis. Retrieved February 11, 2026.

- Rennes Institute of Chemical Sciences. (2024, April 23). HMPA free synthesis of TMS-substituted alkynes. Retrieved February 11, 2026.

- Chinese Journal of Organic Chemistry. (2020). Recent Progress of Protecting Groups for Terminal Alkynes.

-

ChemSpider Synthetic Pages. (2001, August 17). Deprotection of trimethylsilyl group of an alkyne. Retrieved February 11, 2026, from [Link]

- Organic Chemistry Portal. (n.d.).

- Organic Chemistry Portal. (n.d.). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Retrieved February 11, 2026.

- ChemRxiv. (n.d.). Masked Alkyne Equivalents for the Synthesis of Mechanically Interlocked Polyynes. Retrieved February 11, 2026.

-

Reddit. (2023, November 19). Deprotection mechanism. Retrieved February 11, 2026, from [Link]

- ResearchGate. (n.d.). CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction. Retrieved February 11, 2026.

- Eaborn, C. (1970). Some recent studies of the cleavage of carbon-silicon and related bonds. Pure and Applied Chemistry, 19(3-4), 375-388.

- Langille, N. F., & Jamison, T. F. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Synlett, 29(10), 1255-1268.